N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound belonging to the class of oxalamides. Its molecular formula is , and it has a molecular weight of approximately 406.53 g/mol. This compound is notable for its structural features, which include a 4-methylbenzyl group and an indolin derivative, making it of interest in various scientific applications, particularly in medicinal chemistry and pharmacology.
The compound is classified under the broader category of oxalamides, which are characterized by the presence of an oxalamide functional group. It is identified by the CAS number 922117-12-2. The detailed structure and properties can be accessed through various chemical databases such as PubChem and BenchChem, which provide insights into its potential applications and synthesis methods .
The synthesis of N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
In an industrial setting, the production can be scaled using batch reactors where temperature, pressure, and reagent addition are meticulously controlled to optimize yield and purity .
The molecular structure of N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can be represented using various chemical notation systems:
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 .The compound exhibits a complex three-dimensional structure that is crucial for its biological activity. The presence of multiple functional groups allows for specific interactions with biological targets.
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo several types of chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves its interaction with specific biological targets, such as enzymes or receptors. This compound may inhibit certain enzymatic pathways or modulate receptor activity, leading to various pharmacological effects.
Research indicates that compounds with similar structures often exhibit activity against specific targets in cancer or neurological disorders, suggesting potential therapeutic applications .
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
Key chemical properties include:
Relevant data on stability and reactivity are essential for handling this compound safely in laboratory settings .
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has several scientific uses:
Its unique structural features make it a valuable compound for further research in pharmacology and medicinal chemistry .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8